

Analytical methods for 3-Fluoro-2-methoxy-4-methylbenzaldehyde characterization

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Compound of Interest

Compound Name: *3-Fluoro-2-methoxy-4-methylbenzaldehyde*

CAS No.: *1779934-93-8*

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An In-depth Technical Guide to the Analytical Characterization of **3-Fluoro-2-methoxy-4-methylbenzaldehyde**

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science.

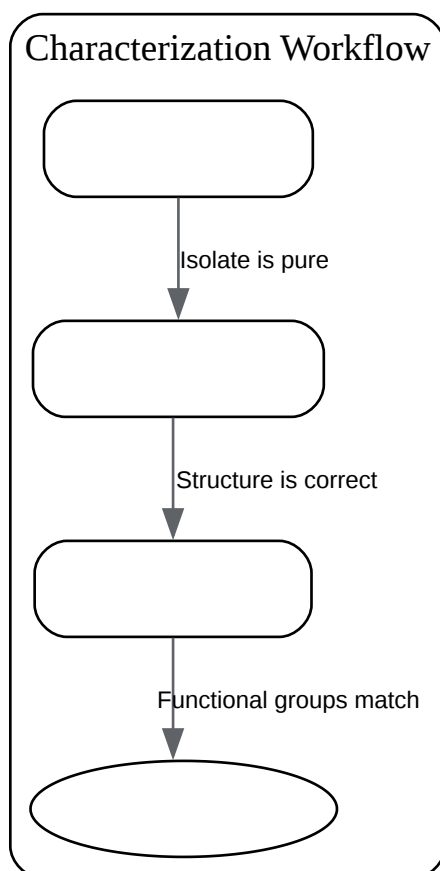
3-Fluoro-2-methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that, like many of its fluorinated and methoxylated counterparts, serves as a valuable intermediate in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs).^{[1][2]} The precise arrangement of its functional groups—an aldehyde, a fluorine atom, a methoxy group, and a methyl group—necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability.

This guide provides a comprehensive comparison of the primary analytical methods for the characterization of **3-Fluoro-2-methoxy-4-methylbenzaldehyde**. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-

validating protocols, and ground our discussion in authoritative principles. While specific experimental data for this exact molecule is not widely published, this guide will leverage established knowledge of analogous substituted benzaldehydes to predict spectral and chromatographic behavior, offering a robust framework for method development.

The Strategic Role of Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a chemical compound. A robust characterization strategy relies on orthogonal methods—techniques that measure different chemical or physical properties. For **3-Fluoro-2-methoxy-4-methylbenzaldehyde**, our core workflow integrates structural elucidation, purity assessment, and functional group identification.



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Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. By probing the magnetic properties of atomic nuclei (^1H , ^{13}C , ^{19}F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Causality: For **3-Fluoro-2-methoxy-4-methylbenzaldehyde**, a combination of ^1H , ^{13}C , and ^{19}F NMR is essential.

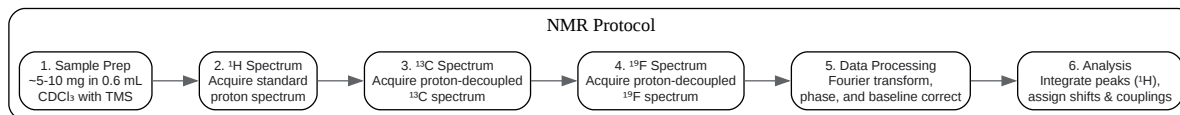
- ^1H NMR will confirm the presence and connectivity of all hydrogen atoms, including the distinct aldehyde proton, the aromatic protons, and the methoxy and methyl protons. The coupling patterns between adjacent protons are critical for assigning their relative positions on the aromatic ring.
- ^{13}C NMR provides a count of unique carbon atoms and identifies their types (aldehyde carbonyl, aromatic, methoxy, methyl).
- ^{19}F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, with coupling to nearby protons (^1H - ^{19}F coupling) providing definitive proof of its location relative to the hydrogen atoms on the ring.

Predicted NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for **3-Fluoro-2-methoxy-4-methylbenzaldehyde**, based on established substituent effects in similar aromatic systems.^[3]
^[4]^[5]

Technique	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity & Coupling (J, Hz)	Assignment
^1H NMR	~10.3	s (singlet)	Aldehyde (-CHO)
~7.5	d (doublet), J \approx 8 Hz	Aromatic H-6	
~7.0	d (doublet), J \approx 8 Hz	Aromatic H-5	
~3.9	s (singlet)	Methoxy (-OCH ₃)	
~2.3	s (singlet)	Methyl (-CH ₃)	
^{13}C NMR	~190	Aldehyde (C=O)	Carbonyl Carbon
~160 (d, $^1\text{JCF} \approx$ 250 Hz)	Aromatic C-F	C3 (attached to F)	
~155	Aromatic C-O	C2 (attached to OCH ₃)	
~135	Aromatic C-C	C4 (attached to CH ₃)	
~130	Aromatic C-H	C6	
~125	Aromatic C-CHO	C1 (attached to CHO)	
~115	Aromatic C-H	C5	
~62	Methoxy (-OCH ₃)	Methoxy Carbon	
~16	Methyl (-CH ₃)	Methyl Carbon	
^{19}F NMR	-110 to -140	d (doublet), $^3\text{JHF} \approx$ 8 Hz	Aromatic C-F

Experimental Protocol: NMR Analysis



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